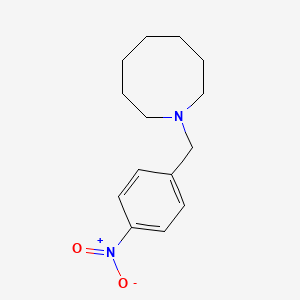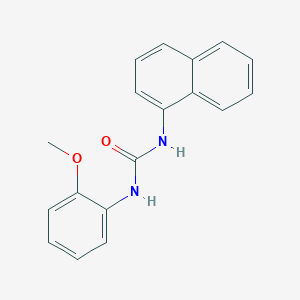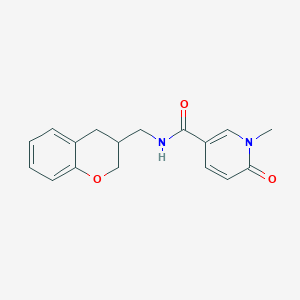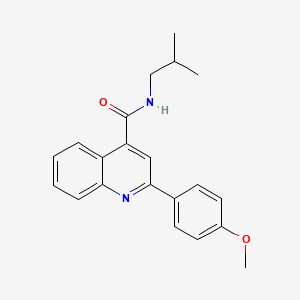
1-(4-nitrobenzyl)azocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrobenzyl)azocane is a chemical compound that belongs to the class of azobenzenes. It is widely used in scientific research as a photosensitive ligand for the regulation of biological processes. The compound is synthesized through a series of reactions that involve the use of specific reagents and conditions.
作用机制
The mechanism of action of 1-(4-nitrobenzyl)azocane involves photoisomerization, which is the process of converting a molecule from one isomer to another by the absorption of light. The compound exists in two isomeric forms, cis and trans. The cis form is inactive, while the trans form is active. When the compound is exposed to light of a specific wavelength, the cis form is converted to the trans form, leading to the activation or inhibition of the target protein.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. The compound can be used to control the activity of ion channels, leading to changes in membrane potential and neurotransmitter release. The compound can also be used to control the activity of enzymes, leading to changes in metabolic pathways and cellular signaling. In addition, the compound can be used to control the activity of transcription factors, leading to changes in gene expression and cell differentiation.
实验室实验的优点和局限性
One of the main advantages of 1-(4-nitrobenzyl)azocane is its ability to control the activity of specific proteins with high spatial and temporal resolution. The compound can be activated or inhibited by light of a specific wavelength, allowing researchers to study the function of specific proteins in real-time. However, the compound has some limitations, including its toxicity and limited stability in biological systems. The compound can also be difficult to synthesize and purify, making it challenging to use in large-scale experiments.
未来方向
There are several future directions for the use of 1-(4-nitrobenzyl)azocane in scientific research. One direction is the development of new photoisomerizable ligands with improved stability and toxicity profiles. Another direction is the use of this compound in combination with other techniques, such as optogenetics and CRISPR-Cas9, to study complex biological processes. Finally, the use of this compound in drug discovery and development is an area of active research, with the potential to lead to the development of new therapies for a wide range of diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has a wide range of applications in scientific research. The compound can be synthesized through a series of reactions and used to control the activity of specific proteins with high spatial and temporal resolution. The mechanism of action involves photoisomerization, and the compound has a wide range of biochemical and physiological effects. While there are some limitations to the use of this compound, there are also several future directions for the development and application of this compound in scientific research.
合成方法
The synthesis of 1-(4-nitrobenzyl)azocane involves a series of reactions that start with the reaction of 4-nitrobenzyl chloride with sodium azide to form 4-nitrobenzyl azide. The reaction is carried out in anhydrous DMF (dimethylformamide) at room temperature for 24 hours. The resulting 4-nitrobenzyl azide is then reacted with 1-bromoheptane in the presence of a copper catalyst to form this compound. The reaction is carried out in anhydrous DMF at 80°C for 24 hours.
科学研究应用
1-(4-nitrobenzyl)azocane is widely used in scientific research as a photosensitive ligand for the regulation of biological processes. The compound can be used to control the activity of proteins, enzymes, and ion channels by photoisomerization. The compound can be activated by light of a specific wavelength, which causes a conformational change in the molecule, leading to the activation or inhibition of the target protein. This technique is widely used in neuroscience, cell biology, and pharmacology to study the function of specific proteins and their role in disease.
属性
IUPAC Name |
1-[(4-nitrophenyl)methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-16(18)14-8-6-13(7-9-14)12-15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQORWOCQSCFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rel-(4aS,8aS)-2-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5686767.png)
![(3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5686784.png)

![2-(3-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5686797.png)
![8-[2-(2-hydroxyethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5686813.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)
![2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5686839.png)
![3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5686847.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)
![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)
